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molecular formula C12H13IN2O B8315319 5-Iodo-2-pyrrolidin-1-ylmethyl-benzoxazole

5-Iodo-2-pyrrolidin-1-ylmethyl-benzoxazole

Cat. No. B8315319
M. Wt: 328.15 g/mol
InChI Key: CIBSGGNFQMEBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

71 mg (0.36 mmol) CuI, 1 g (3.55 mmol) 5-bromo-2-pyrrolidin-1-ylmethyl-benzoxazole and 1.07 g (7.15 mmol) NaI are successively placed in a flask in an argon atmosphere. Then 0.08 mL (0.73 mmol) N,N′-dimethylethylenediamine and 3.5 mL 1,4-dioxane are added and the reaction mixture is refluxed for 14 h. The reaction mixture is then combined with 20 mL concentrated ammonia solution at RT, diluted with 100 mL water and extracted with DCM. The organic phase is extracted three times with water and dried over Na2SO4.
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
5-bromo-2-pyrrolidin-1-ylmethyl-benzoxazole
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
1.07 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
71 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)=[N:7][C:6]=2[CH:16]=1.[Na+].[I-:18].CNCCNC.N>O.[Cu]I.O1CCOCC1>[I:18][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)=[N:7][C:6]=2[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.08 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
5-bromo-2-pyrrolidin-1-ylmethyl-benzoxazole
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(O2)CN2CCCC2)C1
Name
Quantity
1.07 g
Type
reactant
Smiles
[Na+].[I-]
Name
CuI
Quantity
71 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
Smiles
IC=1C=CC2=C(N=C(O2)CN2CCCC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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